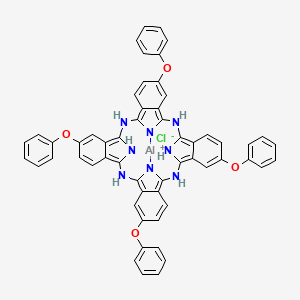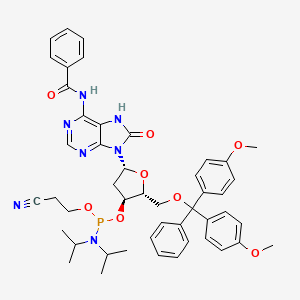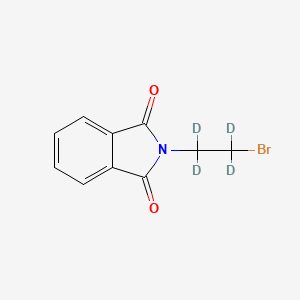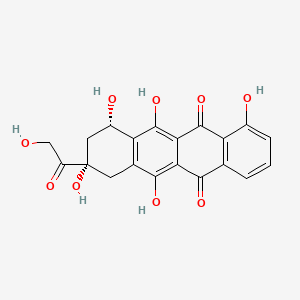
Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride is an organometallic compound . It is one of the numerous compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The empirical formula of Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride is C56H33AlN8O5 . The molecular weight is 924.89 g/mol . The exact mass and the monoisotopic mass are 924.23893 g/mol .Applications De Recherche Scientifique
Oxygen Sensing : Amao et al. (2000) developed an optical oxygen sensor based on the fluorescence quenching of an aluminum phthalocyanine–polystyrene film, showing potential in oxygen detection applications (Amao, Asai, & Okura, 2000).
Self-Assembly Study : O'Flaherty et al. (2006) investigated the structural properties of aluminum phthalocyanine monolayers on aqueous substrates, offering insights into its self-assembly and potential applications in nanotechnology (O'Flaherty, Wiegart, & Struth, 2006).
Corrosion Inhibition : Dibetsoe et al. (2015) explored the use of phthalocyanine derivatives as corrosion inhibitors for aluminum in acidic media, indicating their effectiveness in protecting metals (Dibetsoe et al., 2015).
Doping onto Silica Nanoparticles : Oluwole and Nyokong (2017) doped aluminum phthalocyanine onto silica nanoparticles, studying its photophysicochemical behavior, which is relevant for various applications in materials science (Oluwole & Nyokong, 2017).
Humidity Sensors : Andika et al. (2018) demonstrated the use of aluminum phthalocyanine chloride in a novel nanoporous structure for humidity sensors, showing its potential in environmental monitoring (Andika et al., 2018).
Bioanalytical Method Development : Py-Daniel et al. (2018) developed a UHPLC-MS method for determining aluminum phthalocyanine chloride in solution, contributing to its pharmacokinetics and biodistribution studies (Py-Daniel et al., 2018).
Solar Cell Development : Komori and Amao (2003) investigated the use of aluminum phthalocyanine in dye-sensitized solar cells, highlighting its potential in renewable energy applications (Komori & Amao, 2003).
Photodynamic Therapy : Chen et al. (2018) studied the encapsulation of aluminum phthalocyanine in nanoparticles, emphasizing its applications in cancer treatment through photodynamic therapy (Chen et al., 2018).
Propriétés
InChI |
InChI=1S/C56H38N8O4.Al.ClH/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUJHGXZOTDCG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38AlClN8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746044 |
Source


|
| Record name | PUBCHEM_71310059 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154755-50-7 |
Source


|
| Record name | PUBCHEM_71310059 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/no-structure.png)



![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)
![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)





